Scientific Field: Thermophysical Property Research
Application Summary: The compound “1,3-Bis(bromomethyl)-2-fluorobenzene” is used in the research of thermophysical properties.
Methods and Procedures: The data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package.
Scientific Field: Organic & Biomolecular Chemistry
Application Summary: The compound is used in the bromination of organic molecules, which has been extensively studied.
Methods and Procedures: The research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor.
Results and Outcomes: The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide.
This compound is structurally similar to “1,3-Bis(bromomethyl)-2-fluorobenzene”. It’s used in various chemical reactions due to its bromomethyl groups .
Another structurally similar compound is “1,3-Bis(bromomethyl)adamantane”. It’s also used in various chemical reactions .
Another structurally similar compound is “2-Bromo-1,3-bis(bromomethyl)benzene”. It’s also used in various chemical reactions .
1,3-Bis(bromomethyl)-2-fluorobenzene is an organic compound characterized by the presence of two bromomethyl groups attached to a benzene ring at the 1 and 3 positions, along with a fluorine atom at the 2 position. Its molecular formula is and it has a molecular weight of approximately 263.96 g/mol. This compound is notable for its potential applications in organic synthesis and materials science due to the reactivity of its bromomethyl groups, which can participate in various chemical transformations.
There is no scientific literature available on the mechanism of action of 1,3-Bis(bromomethyl)-2-fluorobenzene.
The chemical reactivity of 1,3-bis(bromomethyl)-2-fluorobenzene is largely attributed to the bromomethyl groups, which can undergo nucleophilic substitution reactions. Common reactions include:
1,3-Bis(bromomethyl)-2-fluorobenzene can be synthesized through several methods:
The applications of 1,3-bis(bromomethyl)-2-fluorobenzene are diverse:
Interaction studies involving 1,3-bis(bromomethyl)-2-fluorobenzene focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthetic pathways or when incorporated into larger molecular frameworks. The compound's interactions with biological macromolecules are also an area of interest for assessing its potential pharmacological effects .
Several compounds share structural similarities with 1,3-bis(bromomethyl)-2-fluorobenzene. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Similarity Index |
|---|---|---|
| 1,3-Bis(bromomethyl)benzene | Two bromomethyl groups | High |
| 1-(Bromomethyl)-3,5-dimethylbenzene | One bromomethyl group; methyl substituents | Moderate |
| 1-(Bromomethyl)-2,3-dimethylbenzene | One bromomethyl group; methyl substituents | Moderate |
| 2-(Bromomethyl)-1,3,5-trimethylbenzene | One bromomethyl group; three methyl substituents | Moderate |
| 1-Bromo-3-fluoro-2-methylbenzene | One bromine and one fluorine; methyl substituent | Low |
The unique combination of two bromomethyl groups and a fluorine atom in this compound distinguishes it from others in terms of reactivity and potential applications in synthesis and material science .
1,3-Bis(bromomethyl)-2-fluorobenzene represents an important halogenated aromatic compound with applications in organic synthesis and chemical research [1]. The synthesis of this compound typically begins with 2-fluorotoluene as the primary starting material, which undergoes selective bromination reactions to introduce bromine atoms at the desired positions . Various bromination strategies have been developed for toluene derivatives, each offering distinct advantages and limitations for the preparation of 1,3-bis(bromomethyl)-2-fluorobenzene [3] [1].
The bromination of toluene derivatives can be broadly categorized into several strategic approaches, each employing different reagents and reaction conditions to achieve the desired selectivity and yield [4]. These strategies are particularly important for the synthesis of 1,3-bis(bromomethyl)-2-fluorobenzene, as they determine the regioselectivity of bromination and the overall efficiency of the synthetic process [1] [5].
Benzylic bromination represents one of the most common approaches for introducing bromine atoms at the methyl positions of 2-fluorotoluene [1]. This strategy typically employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile or benzoyl peroxide [4]. The reaction proceeds through a radical mechanism, with the bromine radical selectively abstracting a hydrogen atom from the benzylic position due to the stability of the resulting benzylic radical [1] [4].
For the synthesis of 1,3-bis(bromomethyl)-2-fluorobenzene, benzylic bromination must occur at both methyl groups of 2,6-dimethyl-1-fluorobenzene or sequentially at the single methyl group of 2-fluorotoluene followed by further functionalization . The reaction typically requires careful control of stoichiometry, temperature, and reaction time to achieve the desired di-brominated product while minimizing side reactions [4] [5].
Ring bromination offers an alternative approach for the synthesis of brominated fluorobenzene derivatives [3]. This strategy typically employs molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum bromide [3] [6]. The reaction proceeds through an electrophilic aromatic substitution mechanism, with the bromine electrophile selectively attacking positions on the aromatic ring based on electronic and steric factors [3].
For fluorobenzene derivatives, the fluorine atom acts as a meta-directing group in electrophilic aromatic substitution reactions, favoring bromination at positions meta to the fluorine substituent [3] . This directing effect can be exploited in the synthesis of 1,3-bis(bromomethyl)-2-fluorobenzene by first introducing bromine atoms at the appropriate positions on the aromatic ring, followed by functionalization of the methyl groups [3] .
| Strategy | Reaction Conditions | Selectivity | Advantages | Disadvantages |
|---|---|---|---|---|
| N-Bromosuccinimide with Radical Initiator | NBS, AIBN or peroxide, CCl₄ or other solvent, 60-80°C, UV light | Highly selective for benzylic position | Mild conditions, high regioselectivity, minimal side reactions | Succinimide waste, requires radical initiator, limited scalability |
| Molecular Bromine with Lewis Acid Catalyst | Br₂, FeBr₃ or AlBr₃, 0-25°C, dark conditions | Selective for aromatic ring (para > ortho > meta) | Fast reaction, high yields, inexpensive reagents | Corrosive reagents, hydrogen bromide byproduct, safety concerns |
| Electrochemical Bromination | Sodium bromide, Co₃O₄ catalyst, applied potential 1.1V vs. SCE, acetonitrile/water | Position-selective based on electronic effects | Environmentally friendly, no Br₂ handling, high selectivity | Specialized equipment needed, higher energy consumption |
| In situ Bromine Generation | Hydrogen bromide + hydrogen peroxide or potassium bromide + oxidant, continuous flow, room temperature | Controlled by reaction parameters | Safe handling, no Br₂ storage, scalable process | Complex setup for continuous flow, potential for runaway reactions |
| Photochemical Bromination | Cinnamyl bromide, photocatalyst, blue LED light, dimethyl sulfoxide, 30°C | Selective for benzylic position | Low catalyst loading, mild conditions, high functional group tolerance | Requires specialized photochemical equipment, limited batch size |
Sequential bromination approaches combine ring and benzylic bromination strategies to achieve the desired substitution pattern in 1,3-bis(bromomethyl)-2-fluorobenzene [3] . These approaches typically involve a series of selective bromination reactions, with each step introducing bromine atoms at specific positions on the molecule [3].
One common sequential approach involves the initial bromination of 2-fluorotoluene at the aromatic ring using molecular bromine and a Lewis acid catalyst, followed by benzylic bromination using NBS and a radical initiator [3] . This approach allows for precise control over the regioselectivity of bromination, resulting in the desired 1,3-bis(bromomethyl)-2-fluorobenzene product [3] .
Radical-mediated synthesis pathways play a crucial role in the preparation of 1,3-bis(bromomethyl)-2-fluorobenzene, particularly for the introduction of bromine atoms at the benzylic positions [1] [4]. These pathways typically involve the generation of radical species that selectively abstract hydrogen atoms from the methyl groups of fluorotoluene derivatives, followed by bromination to yield the desired product [1] [5].
The Wohl-Ziegler bromination represents one of the most widely used radical-mediated pathways for the synthesis of 1,3-bis(bromomethyl)-2-fluorobenzene [5]. This reaction employs N-bromosuccinimide as the brominating agent and proceeds through a radical chain mechanism initiated by light or a radical initiator such as azobisisobutyronitrile or benzoyl peroxide [4] [5].
The mechanism of the Wohl-Ziegler bromination begins with the homolytic cleavage of the N-Br bond in NBS, generating bromine radicals [4]. These radicals selectively abstract hydrogen atoms from the benzylic positions of the fluorotoluene derivative, forming benzylic radicals that are stabilized through resonance with the aromatic ring [4] [5]. The benzylic radicals then react with molecular bromine (generated in situ from NBS and hydrogen bromide) to yield the brominated product and regenerate bromine radicals, propagating the chain reaction [4] [5].
For the synthesis of 1,3-bis(bromomethyl)-2-fluorobenzene, the Wohl-Ziegler bromination must occur at both methyl groups of 2,6-dimethyl-1-fluorobenzene or sequentially at the single methyl group of 2-fluorotoluene followed by further functionalization [5]. The reaction typically requires careful control of stoichiometry, temperature, and reaction time to achieve the desired di-brominated product while minimizing side reactions [4] [5].
Photoinitiated radical bromination offers an alternative approach for the synthesis of 1,3-bis(bromomethyl)-2-fluorobenzene [7] [5]. This pathway employs light energy to generate radical species that initiate the bromination reaction, eliminating the need for chemical radical initiators [7] [5].
The mechanism of photoinitiated radical bromination typically involves the irradiation of a reaction mixture containing the fluorotoluene derivative and a brominating agent such as N-bromosuccinimide or molecular bromine [7] [5]. The light energy induces homolytic cleavage of the Br-Br or N-Br bond, generating bromine radicals that selectively abstract hydrogen atoms from the benzylic positions [7] [5]. The resulting benzylic radicals then react with the brominating agent to yield the brominated product and regenerate bromine radicals, propagating the chain reaction [7] [5].
| Pathway | Mechanism | Key Intermediates | Reaction Control Factors | Yield Range (%) |
|---|---|---|---|---|
| Wohl-Ziegler Bromination | Radical chain reaction with Br- abstraction of benzylic hydrogen | Benzylic radical, hydrogen bromide, Br₂ | Temperature, light intensity, Br₂ concentration | 70-95 |
| Benzylic Bromination with NBS | NBS homolysis followed by benzylic H-abstraction and bromination | Succinimidyl radical, benzylic radical, Br₂ | NBS purity, solvent choice, initiator concentration | 75-90 |
| Photoinitiated Radical Bromination | UV-induced Br₂ homolysis generating Br- radicals | Br- radicals, benzylic radicals | Light wavelength, reaction time, substrate concentration | 65-85 |
| Bromine Radical Catalysis by Energy Transfer | Photosensitization of cinnamyl bromide to release Br- radicals | Excited-state styrene derivatives, Br- radicals | Photocatalyst triplet energy, light source, solvent polarity | 70-95 |
| Continuous Flow Radical Bromination | In-situ Br₂ generation and radical formation in flow reactors | Br₂, benzylic radicals, hydrogen bromide | Flow rate, residence time, mixing efficiency | 80-97 |
Bromine radical catalysis by energy transfer represents an emerging approach for the synthesis of brominated compounds including 1,3-bis(bromomethyl)-2-fluorobenzene [8]. This pathway employs photosensitizers that absorb light energy and transfer it to bromine-containing compounds, inducing homolytic cleavage of the bromine bond and generating bromine radicals [8].
The mechanism of bromine radical catalysis by energy transfer typically involves the irradiation of a reaction mixture containing the fluorotoluene derivative, a bromine source such as cinnamyl bromide, and a photosensitizer [8]. The photosensitizer absorbs light energy and transfers it to the bromine source, inducing homolytic cleavage of the C-Br bond and generating bromine radicals [8]. These radicals then selectively abstract hydrogen atoms from the benzylic positions of the fluorotoluene derivative, forming benzylic radicals that react with the bromine source to yield the brominated product [8].
This approach offers several advantages for the synthesis of 1,3-bis(bromomethyl)-2-fluorobenzene, including mild reaction conditions, high functional group tolerance, and the ability to use catalytic amounts of the bromine source and photosensitizer [8]. However, it also requires specialized photochemical equipment and careful optimization of reaction parameters to achieve high yields and selectivity [8].
Transition metal-catalyzed functionalization approaches offer powerful tools for the synthesis of 1,3-bis(bromomethyl)-2-fluorobenzene, enabling selective transformations under mild conditions [9] [10]. These approaches typically employ transition metal catalysts such as palladium, nickel, cobalt, or copper to activate carbon-hydrogen or carbon-fluorine bonds, facilitating the introduction of bromine atoms at specific positions [9] [10].
Carbon-hydrogen activation/functionalization represents one of the most versatile transition metal-catalyzed approaches for the synthesis of brominated fluorobenzene derivatives [9] [10]. This approach employs transition metal catalysts such as palladium acetate or copper acetate to activate carbon-hydrogen bonds, enabling their direct functionalization with bromine atoms [9] [10].
The mechanism of carbon-hydrogen activation/functionalization typically involves the coordination of the transition metal catalyst to a directing group on the substrate, followed by cyclometalation to form a carbon-metal bond [9] [10]. This activated complex then reacts with a brominating agent such as N-bromosuccinimide or copper bromide to introduce a bromine atom at the activated position [9] [10]. The catalyst is subsequently regenerated, completing the catalytic cycle [9] [10].
For the synthesis of 1,3-bis(bromomethyl)-2-fluorobenzene, carbon-hydrogen activation/functionalization can be employed to selectively brominate the methyl groups of fluorotoluene derivatives [9] [10]. This approach requires the presence of appropriate directing groups such as pyridyl or amide functionalities to guide the transition metal catalyst to the desired positions [9] [10].
Carbon-fluorine bond activation offers an alternative transition metal-catalyzed approach for the synthesis of brominated fluorobenzene derivatives [9] [11]. This approach employs transition metal catalysts such as nickel complexes to activate carbon-fluorine bonds, enabling their replacement with bromine atoms [9] [11].
The mechanism of carbon-fluorine bond activation typically involves the oxidative addition of the transition metal catalyst to the carbon-fluorine bond, forming a carbon-metal-fluorine complex [9] [11]. This activated complex then undergoes transmetalation with a brominating agent, followed by reductive elimination to yield the brominated product and regenerate the catalyst [9] [11].
For the synthesis of 1,3-bis(bromomethyl)-2-fluorobenzene, carbon-fluorine bond activation can be employed to selectively replace fluorine atoms with bromine atoms, followed by functionalization of the methyl groups [9] [11]. However, this approach may be challenging due to the strength of the carbon-fluorine bond and the potential for competing reactions [9] [11].
| Catalyst System | Reaction Type | Directing Groups | Reaction Conditions | Applications |
|---|---|---|---|---|
| Palladium Catalysts (Pd(OAc)₂, Pd(PPh₃)₄) | Carbon-Hydrogen Activation/Functionalization | Pyridyl, amide, carboxylic acid | Base (K₂CO₃, Cs₂CO₃), ligand, solvent, 80-120°C | Carbon-carbon bond formation, halogenation, alkylation |
| Nickel Complexes (Ni(COD)₂, NiCl₂) | Carbon-Fluorine Bond Activation | Phosphine ligands | Phosphine ligands, base, tetrahydrofuran or toluene, 60-100°C | Defluorinative coupling, cross-coupling |
| Cobalt Catalysts (Co(acac)₂, Co(OAc)₂) | Directed ortho-Carbon-Hydrogen Functionalization | 2-Pyridyl, quinoline | Base, solvent (trifluoroethanol, dichloroethane), 25-80°C | Alkenylation, arylation, alkylation |
| Rhodium Complexes (Rh₂(OAc)₄) | Carbene Insertion | Not applicable | Diazo compounds, dichloromethane or tetrahydrofuran, 25-40°C | Cyclopropanation, Carbon-hydrogen insertion |
| Copper Catalysts (CuBr, Cu(OAc)₂) | Cross-Coupling Reactions | Halides (Br, I), triflates | Base, ligand, dimethylformamide or dioxane, 80-120°C | Suzuki, Sonogashira, Buchwald-Hartwig reactions |
Directed ortho-carbon-hydrogen functionalization represents a powerful transition metal-catalyzed approach for the regioselective bromination of fluorobenzene derivatives [9] [10]. This approach employs transition metal catalysts such as cobalt or palladium complexes in conjunction with directing groups to selectively activate carbon-hydrogen bonds at positions ortho to the directing group [9] [10].
The mechanism of directed ortho-carbon-hydrogen functionalization typically involves the coordination of the transition metal catalyst to a directing group on the substrate, followed by cyclometalation to form a carbon-metal bond at the ortho position [9] [10]. This activated complex then reacts with a brominating agent to introduce a bromine atom at the activated position [9] [10]. The catalyst is subsequently regenerated, completing the catalytic cycle [9] [10].
For the synthesis of 1,3-bis(bromomethyl)-2-fluorobenzene, directed ortho-carbon-hydrogen functionalization can be employed to selectively brominate positions adjacent to the fluorine atom or other directing groups on the aromatic ring [9] [10]. This approach offers high regioselectivity but requires the presence of appropriate directing groups and careful optimization of reaction conditions [9] [10].
The industrial-scale production of 1,3-bis(bromomethyl)-2-fluorobenzene presents numerous challenges related to safety, efficiency, selectivity, and environmental impact [7] [12]. Addressing these challenges requires innovative approaches and careful optimization of reaction parameters to ensure economically viable and sustainable production processes [12] [13].
The corrosive nature of bromine and hydrogen bromide presents significant challenges for the industrial-scale production of 1,3-bis(bromomethyl)-2-fluorobenzene [12] [14]. These corrosive reagents can damage standard processing equipment, leading to maintenance issues, production downtime, and increased costs [12] [14].
To address these challenges, specialized materials and equipment designs have been developed for handling corrosive bromination reagents [15] [14]. Glass-lined reactors, fluoropolymer-lined vessels, and corrosion-resistant alloys such as tantalum are commonly employed in industrial bromination processes [15] [14]. For example, ethylene tetrafluoroethylene (ETFE) rotationally lined process drums have been successfully used to solve bromine corrosion problems in industrial settings [14].
| Challenge | Impact | Solution Approaches | Implementation Examples | Economic Benefits |
|---|---|---|---|---|
| Bromine Handling and Safety | Worker safety risks, environmental hazards, regulatory compliance issues | In-situ bromine generation, continuous flow processes, automated handling | Hydrogen bromide + hydrogen peroxide flow systems, potassium bromide + oxidant processes | Reduced insurance costs, fewer incidents, regulatory compliance |
| Corrosion of Equipment | Equipment damage, maintenance costs, production downtime | Specialized materials (ETFE lining, glass-lined reactors, tantalum), corrosion inhibitors | ETFE-lined ASME vessels, glass-lined reactors, QVF equipment | Extended equipment lifetime, reduced maintenance, higher uptime |
| Selectivity Control | Product purity issues, separation difficulties, yield losses | Reaction parameter optimization, catalyst selection, continuous monitoring | Online analytics, DoE optimization, automated process control | Higher product quality, improved yields, less purification needed |
| Waste Management | Environmental impact, disposal costs, regulatory compliance | Bromine recovery systems, waste treatment, recycling of byproducts | Closed-loop bromine recovery, bromide oxidation systems | Resource recovery, reduced disposal costs, regulatory compliance |
| Scale-up of Photochemical Processes | Light penetration limitations, heat dissipation, reaction control | Flow photoreactors, LED technology, reactor design optimization | Continuous flow photoreactors with 4.1 kg/h productivity | Higher throughput, energy efficiency, reduced footprint |
Achieving high selectivity in the bromination of fluorotoluene derivatives represents a significant challenge for the industrial-scale production of 1,3-bis(bromomethyl)-2-fluorobenzene [7] [16]. Bromination reactions can occur at multiple positions on the substrate, leading to complex mixtures of products that require extensive purification [7] [16]. Additionally, controlling the extent of bromination (mono- vs. di-bromination) can be challenging, particularly on a large scale [7] [16].
To address these challenges, several approaches have been developed for improving selectivity in industrial bromination processes [7] [16]. One effective approach involves the careful optimization of reaction parameters such as temperature, solvent, catalyst concentration, and bromine addition rate [7] [16]. For example, lower temperatures and controlled bromine addition can favor selective mono-bromination, while higher temperatures and excess bromine can promote di-bromination [7] [16].
Another promising approach involves the use of continuous flow processes for improved selectivity control [7] [13]. Continuous flow reactors offer precise control of reaction parameters such as residence time, temperature, and reagent concentration, enabling fine-tuning of selectivity [7] [13]. Additionally, the excellent heat transfer characteristics of flow reactors help maintain uniform reaction conditions, preventing localized hot spots that can lead to side reactions and reduced selectivity [7] [13].
The industrial-scale production of 1,3-bis(bromomethyl)-2-fluorobenzene generates significant waste streams, including spent brominating agents, hydrogen bromide, and various organic byproducts [12] [15]. Managing these waste streams in an environmentally responsible and economically viable manner represents a major challenge for industrial producers [12] [15].
To address these challenges, several innovative approaches have been developed for waste management in industrial bromination processes [12] [15]. One effective approach involves the recovery and recycling of bromine from waste streams [15]. For example, hydrogen bromide generated during bromination reactions can be oxidized to recover bromine, which can then be reused in subsequent reactions [15]. This closed-loop approach reduces waste generation, conserves resources, and improves process economics [15].
Another promising approach involves the development of more selective and atom-efficient bromination processes that minimize waste generation [16] [13]. For example, electrochemical bromination using sodium bromide as the bromine source offers a more environmentally friendly alternative to traditional bromination methods, generating fewer waste products and avoiding the use of molecular bromine [16].
The scale-up of photochemical bromination processes presents unique challenges for the industrial-scale production of 1,3-bis(bromomethyl)-2-fluorobenzene [7] [16]. Traditional batch photoreactors suffer from limited light penetration in large volumes, leading to reduced efficiency and selectivity when scaled up [7] [16]. Additionally, managing the heat generated during exothermic bromination reactions becomes more challenging in larger photoreactors [7] [16].
To address these challenges, continuous flow photoreactors have emerged as a promising solution for the scale-up of photochemical bromination processes [7] [16]. These reactors feature thin reaction channels that ensure uniform light penetration and excellent heat transfer, enabling efficient and selective photochemical reactions on a larger scale [7] [16]. For example, a continuous flow photochemical benzylic bromination process has been developed with a productivity of 4.1 kg/h, representing a significant scale-up compared to traditional batch processes [7].